molecular formula C13H16BrNOSi B2832609 5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 1132943-65-7

5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B2832609
CAS No.: 1132943-65-7
M. Wt: 310.266
InChI Key: BTESNBAXNUBLCW-UHFFFAOYSA-N
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Description

5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile is a synthetic organic compound that belongs to the class of brominated indene derivatives This compound is characterized by the presence of a bromine atom, a trimethylsilyloxy group, and a carbonitrile group attached to the indene core

Preparation Methods

The synthesis of 5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of an indene derivative followed by the introduction of the trimethylsilyloxy group and the carbonitrile group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and silylating agents like trimethylsilyl chloride (TMSCl) in the presence of a base. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.

Chemical Reactions Analysis

5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The trimethylsilyloxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile include other brominated indene derivatives and silyloxy-substituted indenes These compounds share structural similarities but may differ in their chemical reactivity and biological activities

Properties

IUPAC Name

5-bromo-1-trimethylsilyloxy-2,3-dihydroindene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNOSi/c1-17(2,3)16-13(9-15)7-6-10-8-11(14)4-5-12(10)13/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTESNBAXNUBLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1(CCC2=C1C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (10.0 g, 47.4 mmol) and N-methyl-morpholine N-oxide (1.67 g, 14.21 mmol) in CH2Cl2 (50 ml) was added trimethylsilylcyanide (7.05 g, 71.1 mmol), and the resultant solution was stirred at room temperature for 72 h, and then concentrated in vacuo. The crude product was purified by column chromatography on silica gel using 5% EtOAc in hexanes as the eluent to give the title compound as a colorless liquid (12.65 g, 86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

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